2-methyloxirane-2-carboxylic Acid

Catalog No.
S3421531
CAS No.
38649-35-3
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyloxirane-2-carboxylic Acid

CAS Number

38649-35-3

Product Name

2-methyloxirane-2-carboxylic Acid

IUPAC Name

2-methyloxirane-2-carboxylic acid

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)

InChI Key

CSEUSVYSDPXJAP-UHFFFAOYSA-N

SMILES

CC1(CO1)C(=O)O

Canonical SMILES

CC1(CO1)C(=O)O

Organic Synthesis

Field: Organic Chemistry

Application: Carboxylic acids, including 2-methyloxirane-2-carboxylic Acid, play a crucial role in organic synthesis. They are involved in various organic reactions such as substitution, elimination, oxidation, and coupling .

Method: The chemical structure of carboxylic acids is highly polar, active in organic reactions . They can be extracted or synthesized .

Nanotechnology

Field: Nanotechnology

Application: Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Method: The carboxylic acids are used to modify the surface of nanostructures such as carbon nanotubes and graphene .

Polymer Science

Field: Polymer Science

Application: In the area of polymer science, carboxylic acids present applications such as monomers, additives, catalysts, etc .

Method: The carboxylic acids are used in the synthesis of polymers .

Ring-Opening Reaction of Oxiranes

Application: The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .

Method: This reaction is usually catalyzed by tertiary amines . The presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Chemical Properties

Field: Chemistry

Application: “2-methyloxirane-2-carboxylic Acid” is a chemical compound with the molecular formula C4H6O3 . It can be used in various chemical reactions due to its unique structure .

Method: The specific methods of application or experimental procedures would depend on the particular chemical reaction or process being carried out .

Enantiomer

Field: Stereochemistry

Application: “(2R)-2-methyloxirane-2-carboxylic acid” is an enantiomer of "2-methyloxirane-2-carboxylic Acid" . Enantiomers are molecules that are mirror images of each other and are non-superimposable .

Method: Enantiomers are used in various fields such as pharmaceuticals, agrochemicals, and fragrances .

2-Methyloxirane-2-carboxylic acid, also known as 2-methyl-2-oxiranecarboxylic acid, is an organic compound with the molecular formula C4H6O3C_4H_6O_3 and a molecular weight of approximately 102.09 g/mol. This compound features a unique epoxide structure, characterized by a three-membered cyclic ether (the oxirane group) and a carboxylic acid functional group. The presence of these functional groups endows the compound with significant reactivity and potential for various chemical transformations.

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxirane ring can undergo reduction to yield diols or other reduced derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, allowing for the formation of various substituted products. Nucleophiles like amines, thiols, or alcohols may react under mild conditions.

The biological activity of 2-methyloxirane-2-carboxylic acid is primarily attributed to its interaction with enzymes and receptors. The reactive oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modifying enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound's biological effects .

Several synthesis methods exist for producing 2-methyloxirane-2-carboxylic acid:

  • Epoxidation of Alkenes: A common method involves the epoxidation of an appropriate alkene precursor, such as reacting RR-2-methyl-2-butenoic acid with a peracid (e.g., m-chloroperbenzoic acid) in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
  • Biocatalytic Methods: On an industrial scale, biocatalysts or enzymes may be used to achieve the desired stereochemistry through enzymatic epoxidation using specific monooxygenases, providing an environmentally friendly route.
  • Asymmetric Synthesis: Chiral catalysts can be employed to produce this compound with high enantiomeric purity .

2-Methyloxirane-2-carboxylic acid has diverse applications across various fields:

  • Chemical Synthesis: It serves as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized to study enzyme-catalyzed reactions and investigate the mechanisms of epoxide hydrolases.
  • Industrial Uses: It is involved in producing specialty chemicals and materials such as polymers and resins .

Research on the interaction of 2-methyloxirane-2-carboxylic acid with biological targets has revealed its potential as a tool for probing enzyme mechanisms. The reactivity of the oxirane ring allows it to form covalent bonds with nucleophilic sites in proteins, which is crucial for understanding enzyme inhibition and modification processes. This property makes it valuable in developing new therapeutic agents targeting specific enzymes .

Several compounds share structural similarities with 2-methyloxirane-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
(2S)-2-Methyloxirane-2-carboxylic acidEnantiomerDifferent spatial arrangement of substituents
rac-2-Methyloxirane-2-carboxylic acidRacemic mixtureContains both (2R) and (2S) enantiomers
2-MethyloxiraneRelated compoundLacks the carboxylic acid group

Uniqueness

The uniqueness of 2-methyloxirane-2-carboxylic acid lies in its specific (2R) configuration, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it particularly valuable in the development of enantioselective drugs and catalysts .

XLogP3

-0.3

Dates

Modify: 2023-08-19

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